molecular formula C9H17N B14425211 5-Methyloctanenitrile CAS No. 79593-84-3

5-Methyloctanenitrile

Cat. No.: B14425211
CAS No.: 79593-84-3
M. Wt: 139.24 g/mol
InChI Key: NXZAAAZBNNXDRP-UHFFFAOYSA-N
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Description

5-Methyloctanenitrile (chemical formula: C₉H₁₇N) is a branched aliphatic nitrile characterized by an eight-carbon chain (octane) with a methyl group at the fifth position and a nitrile (-C≡N) functional group at the terminal end. This compound is structurally significant due to its branching and functional group, which influence its physical properties (e.g., boiling point, solubility) and reactivity.

Properties

CAS No.

79593-84-3

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

5-methyloctanenitrile

InChI

InChI=1S/C9H17N/c1-3-6-9(2)7-4-5-8-10/h9H,3-7H2,1-2H3

InChI Key

NXZAAAZBNNXDRP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyloctanenitrile can be synthesized through several methods:

Industrial Production Methods: Industrial production of nitriles often involves large-scale synthesis using similar methods but optimized for efficiency and yield. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst (e.g., palladium on carbon) are typical reagents.

    Substitution: Sodium or potassium cyanide in ethanol is used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The evidence provided focuses on 5-(methylthio)pentanenitrile (C₆H₁₁NS), a structurally distinct compound with a shorter carbon chain (pentane), a methylthio (-S-CH₃) substituent, and a nitrile group . Key differences include:

Property 5-Methyloctanenitrile 5-(Methylthio)pentanenitrile
Molecular Formula C₉H₁₇N C₆H₁₁NS
Chain Length 8 carbons 5 carbons
Functional Groups Nitrile, methyl branch Nitrile, methylthio group
Biological Relevance Not reported Potential biomarker in kohlrabi

Physical and Chemical Properties

  • Branching Effects : The longer carbon chain and methyl branch in 5-Methyloctanenitrile likely increase hydrophobicity compared to 5-(methylthio)pentanenitrile, which has a polar methylthio group .
  • Reactivity : Nitriles generally undergo hydrolysis, reduction, or nucleophilic addition. The methylthio group in 5-(methylthio)pentanenitrile may introduce sulfur-based reactivity (e.g., oxidation to sulfoxides), absent in 5-Methyloctanenitrile.

Critical Notes on Evidence Limitations

Researchers must verify the identity of the target compound before extrapolating data.

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